N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide
Overview
Description
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a dimethoxybenzoyl group, a methyl group, and a pyridine carboxamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzofuran core: This step involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent to form the benzofuran ring.
Introduction of the dimethoxybenzoyl group: The benzofuran core is then subjected to Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the dimethoxybenzoyl group.
Methylation: The resulting intermediate is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base, such as potassium carbonate.
Formation of the pyridine carboxamide moiety: Finally, the intermediate is reacted with pyridine-3-carboxylic acid or its derivative under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects.
Comparison with Similar Compounds
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide: This compound has a similar structure but with a methoxy group at a different position, which may result in different chemical and biological properties.
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide: This compound contains an additional oxazole ring, which may confer unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-14-18-8-6-16(26-24(28)15-5-4-10-25-13-15)11-21(18)31-23(14)22(27)19-12-17(29-2)7-9-20(19)30-3/h4-13H,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHKGYYONPEFRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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